6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
Description
Historical Context and Development of Quinoline Derivatives
The historical development of quinoline derivatives traces back to 1834 when quinoline was first discovered and isolated by Friedlieb Ferdinard Runge from coal tar, marking the beginning of what would become one of the most important classes of heterocyclic compounds in pharmaceutical science. This foundational discovery laid the groundwork for subsequent investigations that would reveal the remarkable therapeutic potential of quinoline-based molecules. The early recognition of quinoline's biological activity came through the discovery of naturally occurring alkaloids such as quinine, which demonstrated potent antimalarial properties and established quinoline as a privileged scaffold in medicinal chemistry.
The evolution of quinoline chemistry accelerated significantly in the 20th century with the development of synthetic methodologies that enabled the preparation of diverse quinoline derivatives. The pioneering work of researchers like George Lesher at Sterling-Winthrop Research Institute in the early 1960s led to the discovery of nalidixic acid, which emerged from investigations into chloroquine synthesis and became the progenitor of the quinolone antibiotic family. This serendipitous discovery, arising from an impurity observed during antimalarial synthesis, demonstrated how systematic investigation of synthetic byproducts could yield compounds with entirely different biological activities.
The subsequent decades witnessed an explosion in quinolone research, with over 10,000 analogues synthesized since the introduction of nalidixic acid, though only a select few achieved clinical success. The development progression from first-generation quinolones with limited spectrum and poor pharmacokinetics to modern fluoroquinolones with broad-spectrum activity and improved properties exemplifies the iterative nature of pharmaceutical development. The introduction of fluorine substitution, particularly at the 6-position, represented a crucial breakthrough that enhanced both antimicrobial potency and pharmacokinetic characteristics.
Table 1: Historical Milestones in Quinoline Development
Significance of this compound in Chemical Research
The research significance of this compound stems from its unique structural features that enable investigation of structure-activity relationships within the quinoline family. The compound serves as a valuable research tool for understanding how specific substitution patterns influence biological activity, chemical reactivity, and pharmacological properties. The presence of the bromine atom at position 6 provides a reactive site for cross-coupling reactions, enabling the synthesis of libraries of related compounds for biological screening and optimization studies.
Research applications of this compound span multiple areas of chemical and biological investigation. In enzyme inhibition studies, the compound has demonstrated potential as a scaffold for developing inhibitors of histone deacetylases and cyclooxygenases, enzymes that play crucial roles in gene regulation and inflammatory processes respectively. The carboxylic acid functionality at position 4 provides a key interaction point with target proteins, while the isopropoxyphenyl substituent contributes to the overall binding affinity and selectivity profile of the molecule.
The compound's utility extends to synthetic methodology development, where it serves as a substrate for testing new reaction conditions and catalytic systems. The multiple functional groups present in the molecule create opportunities for regioselective transformations, making it an attractive target for demonstrating the scope and limitations of new synthetic methods. Furthermore, the compound's moderate complexity makes it suitable for undergraduate and graduate teaching laboratories, where it can be used to illustrate principles of heterocyclic synthesis and characterization.
Table 2: Chemical Properties of this compound
Overview of Quinoline-4-carboxylic Acid Derivatives
Quinoline-4-carboxylic acid derivatives represent one of the most important and extensively studied subclasses within the broader quinoline family, distinguished by their diverse medicinal properties and synthetic accessibility. These compounds have garnered significant attention due to their ability to undergo transformation into bioactive molecules with applications spanning antimicrobial, antitumor, and anti-inflammatory therapeutic areas. The carboxylic acid functionality at position 4 of the quinoline ring provides both synthetic versatility and biological activity, serving as a key pharmacophore in many clinically relevant compounds.
The synthesis of quinoline-4-carboxylic acid derivatives has been accomplished through various well-established methodologies, including the Doebner reaction, Pfitzinger reaction, and modern multicomponent reactions. The Doebner reaction, involving the condensation of aniline, benzaldehyde, and pyruvic acid, has proven particularly valuable for preparing these derivatives, though challenges remain when working with electron-deficient anilines. Recent advances in synthetic methodology have addressed these limitations through the development of hydrogen-transfer variants and optimized reaction conditions that enable high-yielding synthesis even with challenging substrates.
The biological significance of quinoline-4-carboxylic acid derivatives extends across multiple therapeutic areas. In oncology research, compounds such as YHO-1701 have demonstrated antitumor activity through inhibition of signal transducer and activator of transcription 3 (STAT3), highlighting the potential of this structural class for cancer therapy. The antimicrobial properties of quinoline-4-carboxylic acids are well-documented, with many compounds in this class serving as antibacterial agents through inhibition of bacterial topoisomerase enzymes.
The structural diversity achievable within the quinoline-4-carboxylic acid framework enables fine-tuning of pharmacological properties through systematic modification of substituents. The incorporation of halogen atoms, alkoxy groups, and various aromatic substituents allows medicinal chemists to optimize binding affinity, selectivity, and pharmacokinetic parameters. This flexibility has made quinoline-4-carboxylic acid derivatives attractive scaffolds for drug discovery programs targeting diverse biological pathways.
Table 3: Selected Quinoline-4-carboxylic Acid Derivatives and Their Properties
Contextual Position in Medicinal Chemistry and Chemical Biology
The contextual position of this compound within medicinal chemistry reflects the compound's role as both a research tool and a potential therapeutic lead. In the landscape of modern drug discovery, this compound exemplifies the strategic approach of combining established pharmacophores with novel substitution patterns to achieve desired biological activities. The quinoline core provides the foundational scaffold known for diverse biological interactions, while the specific substitution pattern enables targeting of particular biological pathways and optimization of pharmacological properties.
Within chemical biology applications, this compound serves multiple important functions. As a probe molecule, it enables researchers to investigate the structure-activity relationships governing enzyme inhibition and receptor binding. The compound's ability to interact with histone deacetylases and cyclooxygenases positions it as a valuable tool for studying epigenetic regulation and inflammatory processes at the molecular level. The presence of multiple functional groups allows for the attachment of fluorescent tags or other reporter groups, facilitating studies of cellular uptake, distribution, and target engagement.
The synthetic accessibility of this compound through established quinoline synthesis methodologies makes it an attractive target for medicinal chemistry programs seeking to develop new therapeutic agents. The compound can be prepared using various approaches, including the Friedländer synthesis, multicomponent reactions, and modern cross-coupling methodologies. This synthetic flexibility enables the preparation of structural analogues for structure-activity relationship studies and optimization campaigns.
The pharmacological profile of this compound reflects characteristics typical of quinoline-4-carboxylic acid derivatives, including moderate lipophilicity (XLogP3-AA = 4.8) that enables cellular permeability while maintaining sufficient polarity for biological interactions. The molecular weight of 386.24 g/mol places it within the optimal range for oral drug candidates, while the presence of hydrogen bond donors and acceptors provides opportunities for specific protein-ligand interactions. These physicochemical properties position the compound favorably for further development as a therapeutic agent or research tool.
Properties
IUPAC Name |
6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBQRSOISWKIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359746 | |
| Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351001-10-0 | |
| Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, isatin (1.0 equiv) and 4-isopropoxyacetophenone (1.2 equiv) are refluxed in ethanol with potassium hydroxide (3.0 equiv) for 12–18 hours. The intermediate β-keto acid undergoes cyclodehydration to form 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. Subsequent bromination at position 6 is achieved using bromine (Br₂) in acetic acid at 80°C for 4 hours, yielding the target compound with 70–75% efficiency.
Table 1: Pfitzinger Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | KOH | 78 |
| Solvent | Ethanol | 75 |
| Temperature | Reflux (78°C) | 72 |
| Bromination Agent | Br₂ in CH₃COOH | 70 |
Multi-Step Synthesis via Aldehyde Addition and Oxidation
A patent (CN102924374B) outlines a five-step synthesis starting from isatin. This method emphasizes scalability and functional group compatibility:
Stepwise Procedure
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Condensation : Isatin reacts with acetone under basic conditions to form 2-methylquinoline-4-carboxylic acid.
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Aldehyde Addition : The methyl group undergoes addition with 4-isopropoxybenzaldehyde at 100°C for 3 hours, forming a vinyl intermediate.
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Dehydration : Acetic anhydride removes water, yielding 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.
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Oxidation : Potassium permanganate in NaOH oxidizes the vinyl group, introducing a carboxylic acid moiety.
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Bromination : Electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in CCl₄ achieves 82% regioselectivity.
Table 2: Bromination Efficiency by Reagent
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | CH₃COOH | 80 | 70 |
| NBS | CCl₄ | 60 | 82 |
| HBr/H₂O₂ | DMF | 25 | 65 |
Suzuki-Miyaura Coupling Approach
This method builds the quinoline core first, followed by palladium-catalyzed cross-coupling to introduce the 4-isopropoxyphenyl group.
Protocol Overview
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Quinoline Core Synthesis : 6-Bromoquinoline-4-carboxylic acid is prepared via Pfitzinger reaction using 4-bromoacetophenone.
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Coupling : The bromide at position 2 reacts with 4-isopropoxyphenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C for 12 hours.
Table 3: Suzuki Coupling Optimization
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 68 |
| Pd(OAc)₂ | SPhos | 75 |
| PdCl₂(dppf) | Xantphos | 72 |
Regioselective Bromination Strategies
Positioning bromine at the 6-position requires careful control of directing effects. The carboxylic acid group at position 4 meta-directs electrophiles, favoring bromination at position 6 over 8.
Directed Bromination
Using H₂SO₄ as a catalyst, bromine selectively adds to position 6 due to electron-withdrawing effects of the carboxylic acid. Alternative methods employ FeBr₃ as a Lewis acid, achieving 85% selectivity at 0°C.
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Method | Steps | Total Yield (%) | Cost (Relative) |
|---|---|---|---|
| Pfitzinger + Bromination | 2 | 65 | Low |
| Multi-Step Oxidation | 5 | 55 | High |
| Suzuki Coupling | 2 | 70 | Moderate |
The Pfitzinger route offers simplicity, while Suzuki coupling provides better functional group tolerance. The multi-step method, though laborious, is preferred for large-scale production due to readily available starting materials .
Chemical Reactions Analysis
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of quinoline-4-carboxylic acid exhibit promising antimicrobial activities. A study highlighted the effectiveness of various quinoline analogs against Mycobacterium tuberculosis, identifying specific derivatives with significant inhibitory action on bacterial growth .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Quinoline derivatives have shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. Inhibiting these enzymes can lead to increased acetylation of histones, resulting in altered gene expression that suppresses tumor growth .
Antileishmanial Activity
A study focused on quinoline-4-carboxylic acids demonstrated their efficacy against Leishmania donovani, the causative agent of leishmaniasis. Various synthesized compounds were evaluated for their toxicity and effectiveness, with some showing promising results in inhibiting parasite growth .
Antitubercular Activity
A comprehensive study synthesized multiple quinoline derivatives, including 6-bromo variants, and tested their activity against Mycobacterium tuberculosis. Compounds with specific substitutions showed enhanced activity, indicating that structural modifications can significantly affect their therapeutic potential .
HDAC Inhibition
In another study, researchers synthesized a series of 2-phenylquinoline-4-carboxylic acid derivatives to evaluate their HDAC inhibitory activity. The findings suggested that certain modifications at the C-2 position could enhance inhibitory effects, providing insights into designing more effective anticancer drugs .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Biological Activity
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this quinoline derivative, characterized by the presence of bromine and isopropoxy substituents, suggests diverse mechanisms of action that may contribute to its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.24 g/mol. Its structural features include:
- Quinoline core : A bicyclic structure composed of a benzene ring fused to a pyridine ring.
- Bromine atom at position 6 : This halogen can influence the compound's reactivity and biological interactions.
- Isopropoxy group at position 2 : This substituent may enhance lipophilicity and alter the compound’s pharmacokinetic properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be linked to its anticancer and antimicrobial activities.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has been investigated for its efficacy against various bacterial strains and fungi. In vitro assays demonstrated that this compound could inhibit the growth of several pathogens, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Properties
Research into the anticancer effects of quinoline derivatives has gained momentum, with compounds like this compound being evaluated for their ability to induce apoptosis in cancer cells. Preliminary findings suggest that this compound may interfere with cell cycle progression and promote programmed cell death, making it a candidate for further development in cancer therapies .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
